

An In-Depth Technical Guide to Biperiden Hydrochloride: Chemical Structure and Properties

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Abstract

Biperiden hydrochloride is a synthetic anticholinergic agent, primarily classified as a muscarinic acetylcholine receptor antagonist with a notable selectivity for the M1 subtype. It is a cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of biperiden hydrochloride. Detailed experimental protocols for its synthesis, analysis, and in vitro/in vivo evaluation are presented, alongside quantitative data to facilitate research and development. Visualizations of its chemical structure, mechanism of action, and a representative experimental workflow are included to enhance understanding.

Chemical and Physical Properties

Biperiden hydrochloride is a white or almost white crystalline powder.[1] Its fundamental properties are summarized in the tables below.

Identification



Property	Value	Reference
IUPAC Name	1-(2-bicyclo[2.2.1]hept-5- enyl)-1-phenyl-3-piperidin-1- ylpropan-1-ol;hydrochloride	[2]
CAS Number	1235-82-1	[2][3][4]
Chemical Formula	C21H30CINO	[2][3]
Molecular Weight	347.9 g/mol	[2]

Physicochemical Characteristics

Property	Value	Reference
Melting Point	Approximately 270°C (with decomposition)	[5]
Solubility	Slightly soluble in water, methanol, and ethanol; practically insoluble in diethyl ether.	[5]
рКа	8.9 (Predicted)	
LogP	4.3 (Predicted for free base)	[6]

Chemical Structure of Biperiden Hydrochloride

Figure 1: Chemical structure of biperiden hydrochloride.

Mechanism of Action

Biperiden hydrochloride is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[7][8] In conditions like Parkinson's disease, a dopamine deficiency in the striatum leads to a relative overactivity of the cholinergic system.[8] By blocking mAChRs, biperiden helps to restore the balance between the dopaminergic and cholinergic systems, thereby alleviating motor symptoms such as tremors and rigidity.[7][8][9]



Biperiden exhibits a binding affinity for all five muscarinic receptor subtypes (M1-M5), with a notable preference for the M1 subtype, which is highly expressed in the central nervous system.[8][10][11]

Receptor Binding Affinities

The binding affinities of biperiden for the different muscarinic receptor subtypes have been determined through radioligand binding assays.

Receptor Subtype	Kı (nM)	Reference
M1	0.48	[10][11]
M2	6.3	[10][11]
M3	3.9	[10][11]
M4	2.4	[10][11]
M5	6.3	[10][11]

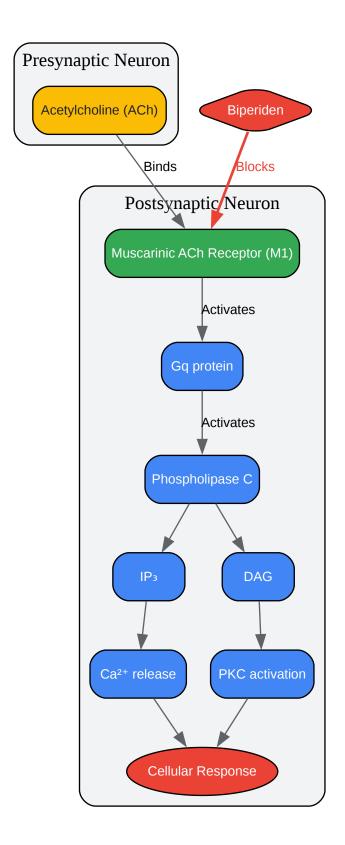
Functional Antagonism

Functional assays have demonstrated the antagonist potency of biperiden's enantiomers. The (+)-enantiomer is significantly more potent than the (-)-enantiomer.

Enantiomer	Receptor Subtype	pA ₂ value	Reference
(+)-Biperiden	M1 (rabbit vas deferens)	9.07	[12][13]
M2α (rat left atrium)	7.25	[12][13]	
M2β (guinea-pig ileum)	8.27	[12][13]	-
(-)-Biperiden	All subtypes studied	5.59 - 6.38	[12]

Signaling Pathway of Muscarinic Acetylcholine Receptors and Biperiden's Antagonism





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Figure 2: Biperiden competitively blocks acetylcholine at the M1 muscarinic receptor.



Pharmacokinetics

Biperiden is readily absorbed from the gastrointestinal tract.[14]

Parameter	Value	Reference
Bioavailability	~33%	[14]
Time to Peak Plasma Concentration	1-1.5 hours	[7]
Plasma Protein Binding	90-95%	[14]
Elimination Half-life	18-24 hours	[7][14]
Metabolism	Extensively metabolized in the liver via hydroxylation.	[14]
Excretion	Primarily via the kidneys.	[7]

Experimental Protocols Chemical Synthesis

The synthesis of biperiden hydrochloride typically involves a Mannich reaction followed by a Grignard reaction.

Step 1: Mannich Reaction - Synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one

- Reactants: 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone, paraformaldehyde, and piperidine hydrochloride.
- Solvent: Isopropanol.
- Procedure: A mixture of the reactants in isopropanol is heated to reflux for several hours. The
 reaction progress is monitored by a suitable chromatographic technique (e.g., TLC). Upon
 completion, the solvent is removed, and the resulting intermediate is purified.

Step 2: Grignard Reaction - Synthesis of Biperiden



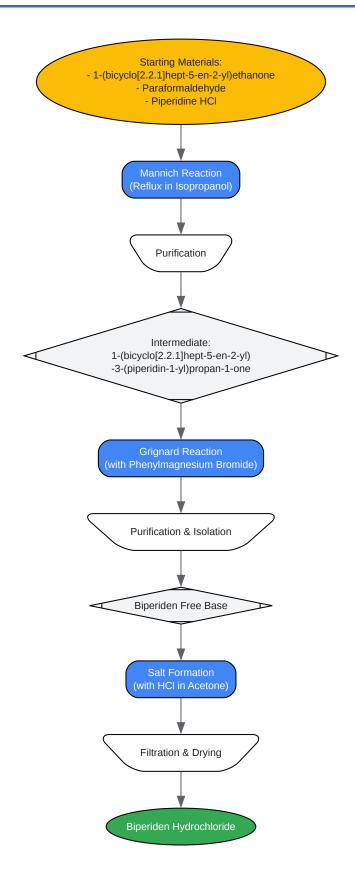
- Reactants: The product from Step 1 and a phenylmagnesium halide (e.g., phenylmagnesium bromide).
- Solvent: Anhydrous ether or tetrahydrofuran.
- Procedure: The phenylmagnesium halide solution is prepared in anhydrous ether. The
 intermediate from the Mannich reaction, dissolved in the same solvent, is added dropwise to
 the Grignard reagent at a controlled temperature. The reaction mixture is stirred until
 completion. The reaction is then quenched with a saturated aqueous solution of ammonium
 chloride. The organic layer is separated, dried, and the solvent is evaporated to yield the
 biperiden free base.

Step 3: Salt Formation - Synthesis of Biperiden Hydrochloride

- Reactants: Biperiden free base and hydrochloric acid.
- Solvent: Acetone or isopropanol.
- Procedure: The biperiden free base is dissolved in the solvent. A solution of hydrochloric acid
 (either gaseous or aqueous) is added to precipitate the hydrochloride salt. The resulting solid
 is collected by filtration, washed, and dried to yield biperiden hydrochloride.

Experimental Workflow for Biperiden Hydrochloride Synthesis





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Figure 3: A typical experimental workflow for the synthesis of biperiden hydrochloride.



Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

- Column: C18 reversed-phase column.
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).
- Detection: UV detection at a wavelength of approximately 210 nm.
- Procedure: A standard solution of biperiden hydrochloride and a sample solution are prepared and injected into the HPLC system. The peak areas are used to determine the purity and concentration of biperiden hydrochloride in the sample.

Thin-Layer Chromatography (TLC) for Identification

- · Stationary Phase: Silica gel plates.
- Mobile Phase: A mixture of chloroform, methanol, and ammonia solution.
- Detection: Visualization under UV light or by spraying with a suitable reagent (e.g., potassium iodobismuthate).
- Procedure: The sample and a standard are spotted on the TLC plate, which is then
 developed in the mobile phase. The Rf value of the sample spot is compared to that of the
 standard for identification.

In Vitro Pharmacological Assays

Radioligand Binding Assay for Muscarinic Receptor Affinity

- Objective: To determine the binding affinity (K_i) of biperiden for different muscarinic receptor subtypes.
- Materials: Cell membranes expressing a specific human muscarinic receptor subtype, a radiolabeled ligand (e.g., [³H]-N-methylscopolamine), and assay buffer.
- Procedure:



- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of biperiden.
- Separate the bound and free radioligand by rapid filtration.
- Quantify the bound radioactivity using a scintillation counter.
- The IC₅₀ value (concentration of biperiden that inhibits 50% of the specific binding of the radioligand) is determined and converted to the K_i value using the Cheng-Prusoff equation.

Functional Assay for Muscarinic Receptor Antagonism

- Objective: To determine the functional potency (pA2) of biperiden as a muscarinic antagonist.
- Method: Measurement of intracellular calcium mobilization in cells expressing the M1 receptor.
- Procedure:
 - Load cells with a calcium-sensitive fluorescent dye.
 - Pre-incubate the cells with varying concentrations of biperiden.
 - Stimulate the cells with a muscarinic agonist (e.g., carbachol).
 - Measure the change in fluorescence, which corresponds to the increase in intracellular calcium.
 - The ability of biperiden to inhibit the agonist-induced response is used to calculate its pA₂ value.

In Vivo Efficacy Models

Neurotoxin-Induced Models of Parkinson's Disease

Models:



- MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in mice or non-human primates: Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra.
- 6-OHDA (6-hydroxydopamine) model in rats: Unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle causes a progressive loss of dopaminergic neurons on one side of the brain.

Procedure:

- Induce the parkinsonian phenotype in the animals using the chosen neurotoxin.
- Administer biperiden hydrochloride at various doses.
- Assess the motor function of the animals using behavioral tests such as the rotarod test,
 cylinder test, or assessment of rotational behavior (in the 6-OHDA model).
- The ability of biperiden to improve motor performance is evaluated.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and experimental methodologies related to biperiden hydrochloride. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals engaged in the study and development of anticholinergic drugs and therapies for neurological disorders. The comprehensive nature of this guide, including quantitative data and detailed experimental procedures, aims to facilitate further research and innovation in this critical area of medicinal chemistry and pharmacology.

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